molecular formula C13H12O2 B14395769 6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 89858-93-5

6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No.: B14395769
CAS No.: 89858-93-5
M. Wt: 200.23 g/mol
InChI Key: BZHLVALCHWUVEH-UHFFFAOYSA-N
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Description

6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic compound characterized by its rigid and conformationally defined structure.

Comparison with Similar Compounds

6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane . While these compounds share a similar bicyclic framework, this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group enhances the compound’s stability and provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .

Similar Compounds

Properties

CAS No.

89858-93-5

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

6-phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C13H12O2/c14-10-6-11-8-12(13(7-10)15-11)9-4-2-1-3-5-9/h1-5,8,11,13H,6-7H2

InChI Key

BZHLVALCHWUVEH-UHFFFAOYSA-N

Canonical SMILES

C1C2C=C(C(O2)CC1=O)C3=CC=CC=C3

Origin of Product

United States

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